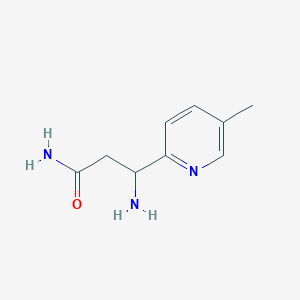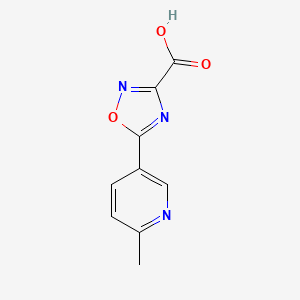
5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and an oxadiazole ring fused to a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings .
Aplicaciones Científicas De Investigación
5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole: Similar structure but lacks the carboxylic acid group.
6-Methylpyridine-3-carboxylic acid: Similar structure but lacks the oxadiazole ring.
1,2,4-Oxadiazole-3-carboxylic acid: Similar structure but lacks the methylpyridine group.
Uniqueness: 5-(6-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the pyridine, oxadiazole, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-(6-methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-2-3-6(4-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |
Clave InChI |
SMQANCSOIHBXDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=NC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


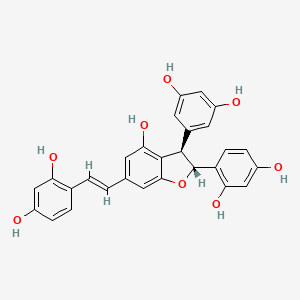
![2-Fluoro-2-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13069647.png)
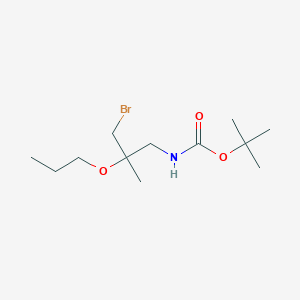
![Imidazo[1,2-a]pyridin-2-ylmethyl acetate](/img/structure/B13069666.png)
![4-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid](/img/structure/B13069669.png)

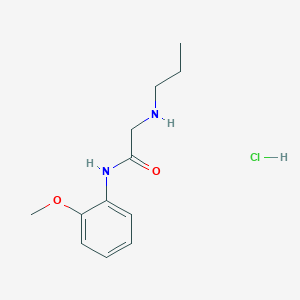
![7-Methyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13069679.png)
![N-[5-(aminomethyl)pyridin-2-yl]propanamide](/img/structure/B13069684.png)


![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13069695.png)

